N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
Properties
CAS No. |
917777-49-2 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-20-11-4-2-3-9(12(11)18)7-16-17-13(19)10-8-14-5-6-15-10/h2-8,18H,1H3,(H,17,19)/b16-7- |
InChI Key |
ZRUBMUPYAHQRPT-APSNUPSMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown effectiveness against human breast cancer cell lines, leading to reduced cell proliferation and increased rates of cell death .
Antioxidant Activity
Another area of interest is the compound's antioxidant capacity. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity. Key findings from SAR studies include:
- Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, which may improve binding affinity to biological targets.
- Methoxy Substituent : The methoxy group contributes to lipophilicity, facilitating better membrane permeability and bioavailability.
- Pyrazine Core : The pyrazine moiety is crucial for maintaining structural integrity and enhancing biological interactions .
Data Tables
The following table summarizes key biological activities and their corresponding IC50 values (where applicable):
Case Studies
-
Study on Antimicrobial Efficacy
A comprehensive study was conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Investigation into Anticancer Mechanisms
Another study focused on the mechanisms underlying the anticancer effects of the compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an anticancer agent through apoptosis induction.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit unique biological activities. These interactions can disrupt cellular processes, leading to anticancer and antimicrobial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key Structural Features:
- Backbone Variation : The pyrazine ring in the target compound distinguishes it from pyridine-based analogs (e.g., N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide in ). Pyrazine’s electron-deficient nature enhances electrophilic reactivity compared to pyridine .
- Substituent Positioning : The 2-hydroxy-3-methoxy substitution on the phenyl ring contrasts with compounds bearing 4-methoxy () or 3-ethoxy-2-hydroxy groups (). These substitutions alter steric effects and hydrogen-bonding capabilities.
- Dihedral Angles : Derivatives like N'-benzylidene-N-methylpyrazine-2-carbohydrazides exhibit dihedral angles of 55–78° between the pyrazine and aryl rings, reducing conjugation . The target compound’s Z-configuration may enforce greater planarity, enhancing π-π stacking in biological targets.
Table 1: Structural Parameters of Selected Compounds
Antitubercular Activity:
- The target compound’s structural analogs, such as ((E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide (Compound 34, MIC = 0.78 μg/mL), exhibit superior activity to pyrazinamide by inhibiting pantothenate synthetase (PS) in Mycobacterium tuberculosis . The 2-hydroxy-3-methoxy group may enhance hydrogen bonding with PS active sites.
- Hydrogen Bonding : The hydroxyl and methoxy groups in the target compound likely form hydrogen bonds with residues like Asp179 and Arg196 in PS, critical for inhibitor binding .
Anticancer Potential:
Crystallographic and Electronic Properties
- Crystal Packing: The target compound’s monohydrate form (cf. ) likely features a hydrogen-bonded network involving the hydrazone NH, carbonyl O, and water molecules, enhancing stability .
Biological Activity
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide, a compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde with pyrazine-2-carbohydrazide, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial and antifungal properties.
Synthesis and Characterization
The synthesis of this compound involves a straightforward condensation reaction. The reaction typically occurs under reflux conditions in methanol, yielding a light yellow solid that can be recrystallized to obtain pure crystals. The molecular structure features significant hydrogen bonding and π–π stacking interactions that contribute to its stability and biological activity .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Bacillus subtilis
In vitro studies have shown that this compound exhibits considerable antibacterial activity. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
Antifungal Activity
In addition to its antibacterial effects, the compound has also been tested against several fungal strains, including:
- Candida albicans
- Aspergillus niger
- Aspergillus clavatus
Results indicate that the compound exhibits antifungal activity, particularly against Candida species, with MIC values suggesting effectiveness at low concentrations .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Aspergillus clavatus | 64 |
The biological activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of hydroxyl and methoxy groups may enhance its interaction with microbial targets, leading to increased permeability and subsequent cell death .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study conducted on the antimicrobial efficacy of various derivatives of pyrazine-based compounds highlighted the superior activity of this compound against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
- Evaluation Against Fungal Strains : Another research effort focused on evaluating the antifungal properties of this compound against clinical isolates of Candida. The findings revealed significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections resistant to conventional treatments .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide?
- Methodology : Synthesis typically involves condensation of pyrazine-2-carbohydrazide with a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol or methanol. Acid catalysts (e.g., glacial acetic acid) enhance imine bond formation. Purification is achieved via recrystallization or column chromatography .
- Critical Parameters : Reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) are optimized to achieve yields >70%.
Q. How is the compound characterized structurally?
- Techniques :
- X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O motifs) and confirm the Z-configuration .
- NMR spectroscopy : and NMR (DMSO-d6) identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydrazide NH signals (δ 10.2–11.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 303.0984) .
Q. What preliminary biological activities have been reported?
- Antimicrobial Screening : Agar diffusion assays against Mycobacterium tuberculosis (MIC values <1.56 µg/mL) suggest potent activity, likely due to pyrazine scaffold interactions with pantothenate synthetase .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal IC values in the low micromolar range, with structure-dependent variations .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- DFT Studies : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV). Electron-deficient pyrazine rings enhance electrophilic reactivity at the hydrazide moiety .
- NMR Chemical Shift Prediction : GIAO and CSGT methods align with experimental shifts (RMSD <2 ppm), validating tautomeric forms .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in MIC values for M. tuberculosis may arise from assay conditions (e.g., pH, inoculum size) or compound purity. Normalize data using internal controls (e.g., pyrazinamide) and validate via dose-response curves .
- Statistical Tools : Multivariate regression models correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
- Key Observations : Intramolecular hydrogen bonds stabilize the Z-configuration, enhancing planarity and π-π stacking with biological targets (e.g., enzyme active sites). Methoxy groups improve solubility without steric hindrance .
- SAR Table :
| Substituent (R) | Bioactivity (MIC, µg/mL) | LogP |
|---|---|---|
| 3-OCH | 0.78 | 1.2 |
| 4-NO | 1.56 | 1.8 |
Q. What advanced techniques probe intermolecular interactions in solution?
- NMR Titrations : Monitor chemical shift perturbations upon titration with target proteins (e.g., bovine serum albumin) to estimate binding constants ( ~10 M) .
- Fluorescence Quenching : Stern-Volmer plots quantify static vs. dynamic quenching mechanisms with DNA (e.g., ct-DNA) .
Methodological Recommendations
- Synthesis : Use Schlenk techniques to prevent oxidation of sensitive intermediates.
- Crystallization : Employ slow evaporation from DMF/water mixtures for high-quality single crystals .
- Computational Workflow : Combine Gaussian 09W (geometry optimization) with AutoDock Vina (molecular docking) for efficient target interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
